3-Azageranylgeranyl diphosphate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[METHYL-(5-GERANYL-4-METHYL-PENT-3-ENYL)-AMINO]-ETHYL-DIPHOSPHATE typically involves the reaction of geranyl pyrophosphate with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a metal complex, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated systems to monitor and control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-[METHYL-(5-GERANYL-4-METHYL-PENT-3-ENYL)-AMINO]-ETHYL-DIPHOSPHATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler compounds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce simpler hydrocarbons .
Scientific Research Applications
2-[METHYL-(5-GERANYL-4-METHYL-PENT-3-ENYL)-AMINO]-ETHYL-DIPHOSPHATE has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its role in various biochemical pathways and processes.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[METHYL-(5-GERANYL-4-METHYL-PENT-3-ENYL)-AMINO]-ETHYL-DIPHOSPHATE involves its interaction with specific molecular targets, such as protein farnesyltransferase and geranylgeranyltransferase. These interactions facilitate the transfer of a geranyl-geranyl moiety to target proteins, which is essential for their proper functioning and localization within the cell .
Comparison with Similar Compounds
Similar Compounds
- Geranyl pyrophosphate
- Farnesyl pyrophosphate
- Geranylgeranyl pyrophosphate
Uniqueness
2-[METHYL-(5-GERANYL-4-METHYL-PENT-3-ENYL)-AMINO]-ETHYL-DIPHOSPHATE is unique due to its specific structure and functional groups, which confer distinct biochemical properties and reactivity. Its ability to interact with specific enzymes and participate in various biochemical pathways sets it apart from other similar compounds .
Properties
CAS No. |
150942-60-2 |
---|---|
Molecular Formula |
C19H37NO7P2 |
Molecular Weight |
453.4 g/mol |
IUPAC Name |
2-[methyl-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]amino]ethyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C19H37NO7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h9,11,13H,6-8,10,12,14-16H2,1-5H3,(H,24,25)(H2,21,22,23)/b18-11+,19-13+ |
InChI Key |
OEMBPHBKZPOPBN-NWLVNBMCSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CCN(C)CCOP(=O)(O)OP(=O)(O)O)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCN(C)CCOP(=O)(O)OP(=O)(O)O)C)C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCN(C)CCOP(=O)(O)OP(=O)(O)O)C)C)C |
Synonyms |
3-azageranylgeranyl diphosphate 3-azageranylgeranyl diphosphate, ammonium salt |
Origin of Product |
United States |
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